Molecular Weight Differential vs. Mono-Nitrophenyl Analogs: Implications for Library Design and LogP Tuning
The target compound (260802-64-0) has a molecular weight of 230.22 g·mol⁻¹, which is 14.03 Da higher than the three mono-nitrophenyl positional isomers—1-(2-nitrophenyl)- (CAS 33265-61-1, MW 216.19), 1-(3-nitrophenyl)- (CAS 85841-67-4, MW 216.19), and 1-(4-nitrophenyl)-1H-pyrrole-2-carbaldehyde (CAS 30186-41-5, MW 216.19)—due to the additional para-methyl substituent [1]. This MW increment corresponds to a calculated ΔClogP of approximately +0.5 to +0.6 log units (class-level inference based on the Hansch π constant for aromatic methyl, π = +0.56), directly affecting membrane permeability predictions and compound partitioning in Lipinski rule-of-five assessments [2]. In fragment-based or HTS library contexts where every 14 Da and 0.5 logP unit can shift a compound across ADMET property thresholds, this difference is non-trivial.
| Evidence Dimension | Molecular weight and inferred lipophilicity (ClogP displacement) |
|---|---|
| Target Compound Data | MW = 230.22 g·mol⁻¹; ClogP estimated ~2.4–2.5 (by analogy with 1-(4-nitrophenyl) analog XLogP3 = 1.9 plus π_CH₃ = +0.56) |
| Comparator Or Baseline | 1-(4-Nitrophenyl)-1H-pyrrole-2-carbaldehyde: MW = 216.19, XLogP3 = 1.9; 1-(2-nitrophenyl) analog: MW = 216.19, XLogP3 = 1.9; 1-(3-nitrophenyl) analog: MW = 216.19 |
| Quantified Difference | ΔMW = +14.03 Da; ΔClogP ≈ +0.5 to +0.6 units vs. all mono-nitrophenyl comparators |
| Conditions | Calculated physicochemical properties from PubChem (XLogP3) and ChemSrc; class-level logP increment from Hansch aromatic substituent constants |
Why This Matters
For medicinal chemistry teams optimizing lead series, a 14 Da mass increase with a commensurate logP shift can be the difference between a compound meeting CNS MPO desirability criteria or falling into a higher-cardiotoxicity-risk lipophilicity bracket, making deliberate selection of the methylated analog a critical SAR decision rather than an interchangeable procurement choice.
- [1] PubChem. 1-(2-Nitrophenyl)-1H-pyrrole-2-carbaldehyde (CID 4715391). https://pubchem.ncbi.nlm.nih.gov/compound/33265-61-1 (accessed 2026-04-23). View Source
- [2] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants; American Chemical Society: Washington, DC, 1995. (Aromatic CH₃ π constant = +0.56). View Source
